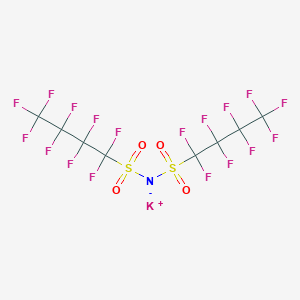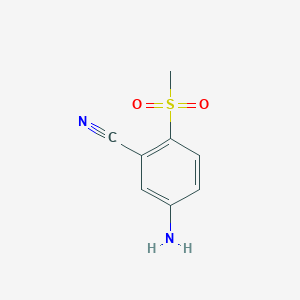
potassium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “potassium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide” is a chemical entity cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide involves specific chemical reactions and conditions. The preparation methods typically include the use of reagents and catalysts under controlled environments to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and safety in the final product.
Análisis De Reacciones Químicas
Types of Reactions: potassium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized and analyzed to determine their suitability for various applications.
Aplicaciones Científicas De Investigación
potassium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other compounds. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological systems. In industry, this compound is utilized in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of potassium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s therapeutic potential and safety profile.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to potassium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide include those with analogous chemical structures and properties. These compounds may share similar reactivity and applications but differ in specific functional groups or molecular arrangements.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties that distinguish it from other similar compounds. These unique features make it valuable for particular applications and research areas.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its synthesis, chemical reactivity, and applications make it a subject of ongoing research and development. Understanding its properties and mechanisms of action can lead to new discoveries and innovations in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
potassium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F18NO4S2.K/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESFGOBWYAMCMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F18KNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid](/img/structure/B7972286.png)


![(2S)-2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B7972319.png)

![2-[[2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]acetyl]amino]acetate](/img/structure/B7972325.png)



![(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7972370.png)
![Borane;ditert-butyl-[[tert-butyl(methyl)phosphanyl]methyl]phosphane](/img/structure/B7972374.png)
